N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide
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Overview
Description
N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 2,4-difluoroaniline with 4,4,4-trifluorobutyryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at low temperatures to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for designing drugs with enhanced bioavailability and metabolic stability.
Material Science: Incorporated into polymers to improve their thermal and chemical resistance.
Biological Studies: Employed in studying enzyme interactions and protein-ligand binding due to its unique fluorinated structure.
Pharmaceuticals: Investigated for its potential as an active pharmaceutical ingredient in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to effective modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural analogs.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2,5-difluorobenzamide
Uniqueness
N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide stands out due to the presence of the trifluorobutanamide moiety, which imparts unique physicochemical properties. This makes it more suitable for specific applications where enhanced stability and reactivity are required compared to its analogs.
Properties
Molecular Formula |
C10H8F5NO |
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Molecular Weight |
253.17 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C10H8F5NO/c11-6-1-2-8(7(12)5-6)16-9(17)3-4-10(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
BJIXZSUMCRQNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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